POLYGLYCERYL-6 POLYRICINOLEATE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

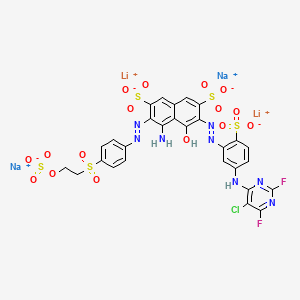

Polyglyceryl-6 Polyricinoleate is a polymeric ester made from a blend of castor oil and the humectant polyglycerin-6 . It offers emollient and emulsifying properties in cosmetics, which helps keep products with unlike ingredients from separating . It also has aesthetic benefits, improving the spreadability of lotions and creams, and helps keep pigments and other ingredients properly dispersed in formulas .

Synthesis Analysis

Polyglyceryl-6 Polyricinoleate is synthesized by heating glycerol to above 200 °C in a reactor in the presence of an alkaline catalyst to create polyglycerol . Castor oil fatty acids are separately heated to above 200 °C, to create interesterified ricinoleic fatty acids . The polyglycerol and the interesterified ricinoleic fatty acids are then mixed to create PGPR .Molecular Structure Analysis

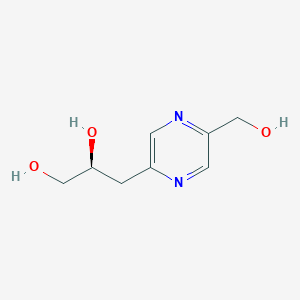

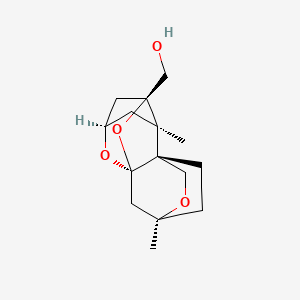

Polyglyceryl-6 Polyricinoleate is made up of a short chain of glycerol molecules connected by ether bonds, with ricinoleic acid side chains connected by ester bonds . It has a molecular formula of C21H42O6 .Chemical Reactions Analysis

Under strong acid or strong alkali conditions, Polyglyceryl-6 Polyricinoleate can easily be hydrolyzed . In the gut, it is hydrolyzed resulting in the liberation of free polyglycerols, polyricinoleic acid, and ricinoleic acid .Physical And Chemical Properties Analysis

Polyglyceryl-6 Polyricinoleate is a yellowish, viscous liquid, and is strongly lipophilic: it is soluble in fats and oils and insoluble in water and ethanol . It is slightly soluble in water and its solubility is related to the polymerization degree of glycerol and esterification degree .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

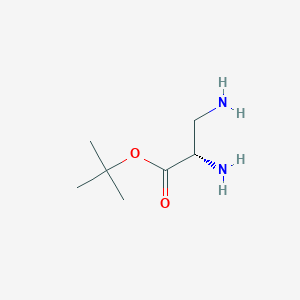

| { "Design of the Synthesis Pathway": "The synthesis pathway of POLYGLYCERYL-6 POLYRICINOLEATE can be achieved through esterification reaction between glyceryl and ricinoleic acid.", "Starting Materials": [ "Glyceryl", "Ricinoleic acid", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix glyceryl and ricinoleic acid in a flask in a molar ratio of 6:1", "Add a catalyst (e.g. sulfuric acid) to the flask", "Heat the mixture under reflux for several hours", "Cool the mixture to room temperature and add a small amount of water to the mixture to hydrolyze any unreacted glyceryl", "Extract the product with a suitable organic solvent (e.g. hexane)", "Wash the organic layer with water to remove any impurities", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer and evaporate the solvent to obtain POLYGLYCERYL-6 POLYRICINOLEATE as a viscous liquid." ] } | |

Número CAS |

114355-43-0 |

Nombre del producto |

POLYGLYCERYL-6 POLYRICINOLEATE |

Fórmula molecular |

C11H7ClN2O |

Peso molecular |

0 |

Origen del producto |

United States |

Q & A

Q1: What is the role of Polyglyceryl-6 Polyricinoleate in topical formulations?

A1: Polyglyceryl-6 Polyricinoleate is often incorporated into topical formulations, such as sunscreens [], due to its emulsifying properties. It helps to stabilize the mixture, preventing separation of the oil and water components. This ensures a uniform and aesthetically pleasing product.

Q2: How does Polyglyceryl-6 Polyricinoleate impact the delivery of active ingredients in topical formulations?

A2: Research suggests that Polyglyceryl-6 Polyricinoleate can enhance the skin permeability of certain drugs []. A study using riboflavin as a model drug demonstrated that incorporating Polyglyceryl-6 Polyricinoleate into a non-aqueous nanosuspension significantly improved riboflavin dispersibility []. This improved dispersibility, leading to smaller particle sizes, is thought to contribute to better penetration of the active ingredient into the stratum corneum, the outermost layer of the skin.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.